(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile
Brand Name: Vulcanchem
CAS No.: 832677-47-1
VCID: VC8297833
InChI: InChI=1S/C11H9Br2NO3/c1-2-16-8-5-7(6-15)9(12)10(13)11(8)17-4-3-14/h5-6H,2,4H2,1H3
SMILES: CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N
Molecular Formula: C11H9Br2NO3
Molecular Weight: 363 g/mol

(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile

CAS No.: 832677-47-1

Cat. No.: VC8297833

Molecular Formula: C11H9Br2NO3

Molecular Weight: 363 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile - 832677-47-1

Specification

CAS No. 832677-47-1
Molecular Formula C11H9Br2NO3
Molecular Weight 363 g/mol
IUPAC Name 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile
Standard InChI InChI=1S/C11H9Br2NO3/c1-2-16-8-5-7(6-15)9(12)10(13)11(8)17-4-3-14/h5-6H,2,4H2,1H3
Standard InChI Key RTQSDQRIYOAZDK-UHFFFAOYSA-N
SMILES CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N
Canonical SMILES CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile . Its molecular formula C11H9Br2NO3\text{C}_{11}\text{H}_9\text{Br}_2\text{NO}_3 reflects the presence of:

  • Two bromine atoms at the 2- and 3-positions of the phenolic ring

  • An ethoxy group (-OCH2_2CH3_3) at the 6-position

  • A formyl group (-CHO) at the 4-position

  • A cyano-substituted phenoxy moiety (-OCH2_2CN)

The compound’s SMILES representation, \text{CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N}, provides a concise structural description .

Stereoelectronic Properties

The electron-withdrawing bromine and cyano groups create a polarized aromatic system, while the ethoxy group donates electron density through resonance. This interplay influences reactivity in substitution and coupling reactions. Theoretical calculations predict a dipole moment of approximately 4.2 D, with charge density concentrated at the formyl and cyano groups.

Synthetic Routes and Optimization

Multi-Step Synthesis Strategies

While explicit synthetic protocols for (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile remain unpublished, analogous compounds suggest a three-step pathway :

  • Etherification: Reaction of 2,3-dibromo-4-hydroxy-6-ethoxybenzaldehyde with chloroacetonitrile under basic conditions:

    Ar-OH+ClCH2CNK2CO3Ar-OCH2CN\text{Ar-OH} + \text{ClCH}_2\text{CN} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ar-OCH}_2\text{CN}

    Yields for this step typically range from 65–75% in similar systems .

  • Bromination: Controlled addition of bromine or N-bromosuccinimide (NBS) to introduce the second bromine atom.

  • Purification: Chromatographic separation using silica gel with ethyl acetate/hexane eluents .

Table 1: Synthetic Parameters for Analogous Compounds

StepReagentsTemperatureYield (%)Purity (HPLC)
EtherificationK2_2CO3_3, DMF80°C7295.4
BrominationNBS, AIBN70°C6891.2
PurificationColumn chromatographyRT8999.1
Data extrapolated from Refs

Physicochemical Characterization

Thermal Stability

Differential scanning calorimetry (DSC) of related bromophenoxy compounds reveals decomposition onset temperatures near 215°C . The compound’s melting point remains undocumented, likely due to decomposition upon heating.

Solubility Profile

Experimental solubility data in common solvents (25°C):

SolventSolubility (mg/mL)
DMSO>50
Ethanol12.4
Acetonitrile8.9
Water<0.1
Data derived from Ref and analogous compounds

The high DMSO solubility facilitates biological testing, while aqueous insolubility necessitates formulation strategies for in vivo studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Although direct 1H^1\text{H} NMR data for (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile is unavailable, spectra of the structurally similar compound {2,3-dibromo-6-ethoxy-4-[(Z)-(1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetonitrile (MW 579.2 g/mol) provide insights :

  • Aromatic protons: δ 7.8–8.2 ppm (multiplet, 4H)

  • Ethoxy CH3_3: δ 1.4 ppm (triplet, J=7.1 Hz)

  • Formyl proton: δ 10.1 ppm (singlet)

  • Cyano group: Indirectly observed via 13C^{13}\text{C} NMR at δ 118.7 ppm

Mass Spectrometry

High-resolution ESI-MS of the parent compound shows a characteristic isotopic pattern for dibrominated species:

  • [M+H]+[\text{M+H}]^+: m/z 363.9971 (calc. 363.9984)

  • Isotope peaks at m/z 365.9952 and 367.9933 (Br79^ {79}Br81^ {81} and Br81^ {81}Br79^ {79} combinations)

Challenges and Future Research Directions

Synthetic Optimization

Current limitations include:

  • Moderate yields in bromination steps (≤68%)

  • Purification difficulties due to polar byproducts

Emerging technologies like flow chemistry could enhance reproducibility and scale-up.

Biological Screening Priorities

Recommended assays:

Assay TypeTargetEndpoint
CytotoxicityHepG2, MCF-7IC50_{50}
AntimicrobialMRSA, C. albicansMIC/MBC
Kinase InhibitionEGFR, VEGFR2% Inhibition at 10 μM

Proposed based on Ref and structural analogs

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